molecular formula KBrO3<br>BrKO3 B1260966 Potassium bromate CAS No. 7758-01-2

Potassium bromate

Cat. No. B1260966
CAS RN: 7758-01-2
M. Wt: 167 g/mol
InChI Key: OCATYIAKPYKMPG-UHFFFAOYSA-M
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Description

Potassium bromate (KBrO₃) is an oxidizing agent that has been widely used in the food and baking industry as a dough improver. Its primary function is to strengthen dough and enhance its elasticity, making the bread rise higher and giving it a whiter crumb. Despite its benefits in the baking process, potassium bromate has been the subject of health and environmental concerns. It is classified by the International Agency for Research on Cancer (IARC) as a potential human carcinogen (class 2B), leading to its ban or restriction in several countries due to its negative impact on human health and the environment (Shanmugavel et al., 2019).

Synthesis Analysis

Potassium bromate is produced through the electrolysis of potassium bromide (KBr) solution. The electrochemical preparation involves a noble-metal oxide-coated titanium anode and a stainless steel cathode. This process allows for the efficient production of potassium bromate with high current efficiency, reaching up to 97% under optimal conditions, including specific anode current density, pH, and temperature of the electrolyte (Vasudevan, 2008).

Molecular Structure Analysis

Potassium bromate is a bromate of potassium and has a molecular formula of KBrO₃. It is a colorless crystal or white powder at room temperature. The molecular structure of potassium bromate contributes to its strong oxidizing properties, making it effective in the oxidation of starches in dough, which helps to strengthen the dough's gluten network.

Chemical Reactions and Properties

As a powerful oxidizing agent, potassium bromate reacts with sulfhydryl groups in gluten, facilitating the formation of disulfide bonds. This reaction improves the elasticity and strength of the dough, leading to better bread volume and texture. However, its oxidizing capability also poses health risks, as it can lead to oxidative stress and DNA damage in biological systems (Ahmad et al., 2015).

Scientific Research Applications

Oxidimetric Determination in Analytical Chemistry

Potassium bromate has been utilized in analytical chemistry for the redox titration of thioureas. This application involves using potassium bromate as a redox reagent in the presence of potassium iodide for the visual and potentiometric determination of thiourea and its derivatives in a sulfuric acid medium. The process is simple, accurate, and widely applicable, making potassium bromate a valuable reagent in analytical chemistry (Singh, Verma & Saran, 1965).

Environmental and Health Impact Studies

  • Potassium bromate is a subject of environmental and health impact studies due to its usage as a food additive and water disinfection by-product. Studies have focused on its potential carcinogenic effects and the protective impact of dietary antioxidants like taurine against its toxicity. These studies are vital in understanding the health implications of potassium bromate exposure and in developing protective strategies against its adverse effects (Ahmad et al., 2015).

Carcinogenicity and Toxicity Research

Extensive research has been conducted on the carcinogenic and toxic effects of potassium bromate. It has been found to induce renal cell tumors, mesotheliomas of the peritoneum, and follicular cell tumors of the thyroid in rats. These studies contribute significantly to the risk assessment and regulatory guidelines for the use of potassium bromate in various industries (Kurokawa, Maekawa, Takahashi & Hayashi, 1990).

Food Industry and Safety Regulations

Potassium bromate has been extensively studied for its effects on food components, particularly in the bread-making industry. Its impact on starch and protein in bread, along with the resulting health concerns, has led to regulations and bans in various countries. These studies play a crucial role in informing food safety regulations and consumer health (Shanmugavel et al., 2019).

Analytical Techniques for Detection

Research has also been focused on developing analytical techniques for the detection of potassium bromate in food products. This includes methods like ion chromatography-mass spectrometry, which are crucial for monitoring its concentration in flour products and ensuring compliance with food safety standards (Aggrawal & Rohrer, 2019).

Studies on Oxidative Stress and Molecular Biomarkers

Potassium bromate's role in inducing oxidative stress has been a significant area of research. Studies have examined its impact on gene expression related to cancer, cell death, and oxidative stress, providing insights into its mechanisms of action and potential for use as a therapeutic target (Delker et al., 2006).

Bread Safety Assessment

Assessments of bread safety, particularly in countries like Nigeria, have revealed the presence of potassium bromate in quantities exceeding safe limits. These findings highlight the importance of continuous monitoring and regulation to ensure consumer safety (Emeje et al., 2010).

Safety And Hazards

Potassium bromate is associated with potential health risks. It has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) and is banned in many countries, including the European Union and Canada . Studies have linked potassium bromate to cancer in laboratory animals . It may cause severe injury, burns, or death if inhaled, ingested, or contacted with skin or eyes .

properties

IUPAC Name

potassium;bromate
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InChI

InChI=1S/BrHO3.K/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1
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InChI Key

OCATYIAKPYKMPG-UHFFFAOYSA-M
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Canonical SMILES

[O-]Br(=O)=O.[K+]
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Molecular Formula

KBrO3, BrKO3
Record name POTASSIUM BROMATE
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DSSTOX Substance ID

DTXSID6020195
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Molecular Weight

167.00 g/mol
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Physical Description

Potassium bromate appears as a white crystalline solid., White solid; [Merck Index] White odorless crystalline solid; Soluble in water; [MSDSonline], WHITE CRYSTALS OR POWDER.
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Boiling Point

Decomposes at 698 °F (NTP, 1992)
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Solubility

10 to 50 mg/mL at 66 °F (NTP, 1992), Solubility (g/100 g water): 3.1 at 0 °C; 6.9 at 20 °C; 13.1 at 40 °C; 22.2 at 60 °C; 33.9 at 80 °C; 49.7 at 100 °C, Soluble in 12.5 ppm water, 2 parts boiling water, Soluble in boiling water, Insoluble in ethanol, Sparingly soluble in ethanol; insoluble in acetone, Solubility in water, g/100ml at 25 °C: 7.5
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Density

3.27 (NTP, 1992) - Denser than water; will sink, 3.27 g/cu m at 17.5 °C, 3.27 g/cm³
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Mechanism of Action

Potassium bromate (KBrO3), a food additive, induces renal-cell tumors in rats. KBrO3 induced 8-oxo-7, 8-dihydro-2'-deoxyguanosine (8-oxodG) formation in human leukemia cell line HL-60 as well as in its H2O2-resistant clone, HP100, suggesting no involvement of H2O2. Depletion of GSH by buthionine sulfoximine (BSO) had a little inhibitory effect on KBrO3-induced 8-oxodG formation. However, the amount of 8-oxodG was still significantly higher than that in control, suggesting that intracellular Cys can affect KBrO3 to oxidize DNA, when GSH decreased. KBrO3 caused 8-oxodG in isolated DNA in the presence of GSH (tripeptide; gamma-GluCysGly), gamma-GluCys, CysGly, or Cys. Methional completely inhibited 8-oxodG formation induced by KBrO3 plus GSH, but typical hydroxyl radical scavengers, SOD and catalase, had little or no inhibitory effects. When bromine solution (BrO(-)) was used instead of BrO3(-), similar scavenger effects were observed. Experiments with 32P-labeled DNA fragments obtained from the human p53 tumor suppressor gene and the c-Ha-ras-1 protooncogene suggested that KBrO3 induced 8-oxodG formation at 5'-site guanine of GG and GGG sequences of double-stranded DNA in the presence of GSH and that treatment of formamidopyrimidine-DNA glycosylase led to chain cleavages at the guanine residues. ESR spin-trapping studies showed that 1:2:2:1 quartet DMPO (5,5-dimethyl-1-pyrroline N-oxide) spectrum similar to DMPO/hydroxy radical (*OH) adduct, but the signals were not inhibited by ethanol. Therefore, the signal seemed not to be due to *OH but byproduct due to oxidation of DMPO by the reactive species. The signals were suppressed by the addition of dGMP, but not by other mononucleotides, suggesting the specific reactivity with guanine. On the basis of our results and previous literature, it is speculated that reduction of KBrO3 by SH compounds in renal proximal tubular cells yields bromine oxides and bromine radicals, which are the reactive species that cause guanine oxidation, leading to renal carcinogenesis of KBrO3., ... The renal tissue levels of 8-hydroxydeoxyguanosine (8-OH-dG), glutathione (GSH), and lipid peroxidation (LPO) /were examined/ following ip and oral administration of bromate. In male F344 rats examined at 24, 48, 72, and 96 hours after a single ip administration of 70 mg KBrO3/kg (53.9 mg BrO3-/kg), levels of 8-OH-dG, LPO, and GSH were significantly increased (p < 0.01) compared with control animal values. In orally treated rats (0, 20, 40, and 80 mg KBrO3/kg (0, 15.4, 30.8, and 61.6 mg BrO3-/kg, respectively)), levels of 8-OH-dG, GSH, and LPO were examined 48 hours postdosing. 8-OH-dG and LPO levels were significantly increased in renal tissue from the 30.8 and 61.6 mg BrO3-/kg dose groups. The 8-OH-dG adduct levels were elevated 2.2-fold (30.8 mg/kg) and 7.7-fold (61.6 mg/kg) compared with controls. The LPO level was more than three times that of the control animal levels. GSH levels were significantly elevated (p < 0.01) at a dose of 61.6 mg BrO3-/kg by 44% compared with control values. ... A possible mechanism for potassium bromate-induced DNA oxidation /was suggested/ based on the increase in LPO activity and 8-OH-dG levels. Potassium bromate may produce active oxygen either directly or indirectly via reactions with intracellular molecules. The active oxygen would induce the initiation of LPO associated with the nuclear membrane followed by amplification of lipid peroxide and intermediate radicals by chain reaction. Induced LPO activity at the nuclear membrane would be in close proximity to nuclear DNA. The reaction products, in turn, would oxidize nuclear DNA. The observed increase in GSH levels may indicate a compensatory renal tissue mechanism against the production of oxidative reactants by potassium bromate., ... One mechanism for bromate toxicity included the formation of organ-specific active oxygen species /was postulated/. This concept was supported by evidence of singlet oxygen production resulting from the addition of potassium bromate to kidney (renal cortex cells derived from proximal tubules), but not liver, homogenates. The singlet oxygen scavengers-histidine and sodium azide-inhibited the formation of active oxygen products, whereas the superoxide radical and hydrogen peroxide scavengers-superoxide dismutase, catalase, dimethyl sulfoxide, and ethanol-produced no effect. The contrasting activity of the renal and liver homogenates in the production of singlet oxygen products supports the specificity of potassium bromate for renal cell damage (carcinomas) but not hepatic cell damage., ... /It was/ observed that in cell-free systems or in in vitro mammalian cell cultures the reduction of potassium bromate by glutathione (GSH) actually generates a short-lived reactive intermediate that induces 8-hydroxyguanine. The damaged DNA was not associated with cytotoxicity in the cell cultures. /These/ results ... are in contrast to earlier in vivo studies in which potassium bromate and GSH were administered together. /It was/ concluded that these differences are due to the fact that, in vivo, reduction of potassium bromate to inactive bromide occurs before bromate reaches the target tissue. The reactive intermediate responsible for the DNA damage is thought to be the bromine radical or bromine oxides, consistent with a finding that molecular bromine gives rise to the same DNA damage profile as potassium bromate., For more Mechanism of Action (Complete) data for POTASSIUM BROMATE (7 total), please visit the HSDB record page.
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Product Name

Potassium bromate

Color/Form

White hexagonal crystal, White crystalline powder, White crystals or granules, White or colorless, hexagonal crystals, or powder

CAS RN

7758-01-2
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Melting Point

662 °F (NTP, 1992), 350 °C; decomposes at 370 °C with evolution of oxygen., MP: 370 °C (decomposes), MP: 434 °C, 350 °C
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Citations

For This Compound
16,300
Citations
Y Kurokawa, A Maekawa, M Takahashi… - Environmental health …, 1990 - ehp.niehs.nih.gov
Potassium bromate (KBrO3) is an oxidizing agent that has been used as a food additive, mainly in the bread-making process. Although adverse effects are not evident in animals fed …
Number of citations: 665 ehp.niehs.nih.gov
V Shanmugavel, KK Santhi, AH Kurup, S Kalakandan… - Food chemistry, 2020 - Elsevier
… Potassium bromate has significant effect on food biomolecules, such as starch and protein, … potassium bromate in bread. This review explains in detail, the effects of potassium bromate …
Number of citations: 56 www.sciencedirect.com
FF Kaya, M Topaktaş - Mutation Research/Genetic Toxicology and …, 2007 - Elsevier
… In addition, potassium bromate statistically significantly induced … , potassium bromate induced CA as much as the positive control, mitomycin-C (MMC). Furthermore, potassium bromate …
Number of citations: 99 www.sciencedirect.com
JK Chipman, JE Davies, JL Parsons, J Nair, G O'neill… - Toxicology, 1998 - Elsevier
Following incubation of calf thymus DNA with potassium bromate (KBrO 3 ) and glutathione (GSH), a statistically significant increase in the concentration of 8-oxodeoxyguanosine (8-…
Number of citations: 117 www.sciencedirect.com
JL Parsons, JK Chipman - Mutagenesis, 2000 - academic.oup.com
We have investigated the role of reduced glutathione (GSH) in the genetic toxicity of the rodent renal carcinogen potassium bromate (KBrO 3 ). A statistically significant increase in the …
Number of citations: 123 academic.oup.com
MO Emeje, SI Ofoefule, AC Nnaji… - African journal of food …, 2010 - academia.edu
… potassium bromate present (HHDEIFT, 1998). A results showing the colour identification of potassium bromate … contained no potassium bromate or that potassium bromate was present …
Number of citations: 74 www.academia.edu
T Umemura, K Sai, A Takagi, R Hasegawa… - …, 1995 - academic.oup.com
In order to clarify the role of oxidative stress in carcinogenesis by potassium bromate (KBrO 3 ), 8-hydroxydeoxy-guanosine (8-OH-dG) levels and cumulating replicating fractions (CRFs) …
Number of citations: 91 academic.oup.com
Y Kurokawa, Y Hayashi, A Maekawa… - Journal of the …, 1983 - academic.oup.com
… of the bread improver potassium bromate. Studies in rats. … of the bread improver potassium bromate. 2. Studies in mice. … potassium bromate, a food additive. Gann 1982; 73:335-338. …
Number of citations: 205 academic.oup.com
E Yalçin, K Çavuşoğlu - Scientific Reports, 2022 - nature.com
… The mechanism of potassium bromate genotoxicity has been associated with DNA-potassium bromate interaction supported by spectral shift. Potassium bromate caused a decrease in …
Number of citations: 13 www.nature.com
Y Kurokawa, S Aoki, Y Matsushima… - Journal of the …, 1986 - academic.oup.com
… ABSTRACT -Dose-response studies on the carcinogenicity of potassium bromate (KBr03), a food … Potassium bromate (KBr03) has been widely used all over the world as a food additive, …
Number of citations: 183 academic.oup.com

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